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KDdiA-PC

Atherosclerosis CD36 Scavenger Receptor Oxidized LDL

KDdiA-PC (1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine; CAS 439904-34-4) is an oxidized phosphatidylcholine (oxPC) derived from the peroxidation of polyunsaturated fatty acid-containing phospholipids. It serves as a well-characterized ligand for the class B scavenger receptor CD36, a key mediator in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, which drives foam cell formation and atherosclerotic plaque development.

Molecular Formula C36H66NO11P
Molecular Weight 719.9 g/mol
Cat. No. B10767680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDdiA-PC
Molecular FormulaC36H66NO11P
Molecular Weight719.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O
InChIInChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+
InChIKeyXWKBYMQTSGGZLW-CYYJNZCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KDdiA-PC Solution: A Defined Oxidized Phosphatidylcholine for CD36-Mediated Atherosclerosis and Lipid Peroxidation Research


KDdiA-PC (1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine; CAS 439904-34-4) is an oxidized phosphatidylcholine (oxPC) derived from the peroxidation of polyunsaturated fatty acid-containing phospholipids [1]. It serves as a well-characterized ligand for the class B scavenger receptor CD36, a key mediator in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, which drives foam cell formation and atherosclerotic plaque development [2]. Unlike heterogeneous mixtures of oxLDL, KDdiA-PC Solution provides a chemically defined, high-purity (≥95%) standard suitable for reproducible in vitro and biophysical investigations into lipid-mediated immune signaling, membrane dysfunction, and ferroptosis .

KDdiA-PC Solution: Critical Differentiation for Procurement in CD36 Ligand and Model Membrane Research


Generic substitution among oxidized phospholipids is scientifically inadvisable due to marked heterogeneity in their biological potency and biophysical behavior. Even structurally close analogs—differing only in the length and oxidation state of the truncated sn-2 acyl chain—exhibit significantly divergent CD36 receptor binding affinities and distinct capacities to alter membrane architecture [1]. For instance, replacing KDdiA-PC with KOdiA-PC or hydroxy-analogs such as HDdiA-PC can compromise experimental sensitivity and reproducibility, as these compounds require higher concentrations to achieve comparable receptor engagement and elicit different membrane structural responses [2]. Procurement of a defined, high-purity KDdiA-PC solution is therefore essential for studies requiring precise control over ligand-receptor stoichiometry and membrane physicochemical parameters.

KDdiA-PC Solution: A Comparator-Based Quantitative Evidence Guide for Scientific Selection


Superior CD36 Binding Affinity of KDdiA-PC vs. KOdiA-PC and Hydroxy-Analogs

KDdiA-PC demonstrates a lower IC50 for CD36 binding compared to the structurally related truncated oxPC KOdiA-PC and hydroxy-analogs such as HDdiA-PC, indicating higher receptor affinity. In a competitive binding assay using radiolabeled oxLDL and CD36-overexpressing cells, KDdiA-PC inhibited binding with an IC50 of 2.0 μM, whereas KOdiA-PC required a higher concentration (IC50 = 3.9 μM) to achieve the same level of inhibition. The hydroxy-analog HDdiA-PC was substantially less potent (IC50 = 14.5 μM) [1]. This quantifiable difference underscores KDdiA-PC's utility as a reference agonist for CD36-mediated signaling studies.

Atherosclerosis CD36 Scavenger Receptor Oxidized LDL

Distinct Membrane Biophysical Alterations Induced by KDdiA-PC vs. KOdiA-PC

Incorporation of KDdiA-PC and KOdiA-PC into model membranes produces differential effects on bilayer architecture. Quartz crystal microbalance with dissipation (QCM-D) studies reveal that supported lipid bilayers (SLBs) containing either oxPC exhibit a shift from a two-step accumulation-rupture formation process to a one-step rupture-on-contact mechanism, and both cause a reduction in overall bilayer mass compared to non-oxidized controls. However, all-atom molecular dynamics simulations show that increasing concentrations of KDdiA-PC and KOdiA-PC lead to trends of decreasing membrane thickness and increasing area-per-molecule, with the magnitude of these changes being dependent on the specific oxPC species and its protonation state [1]. While the study did not report a single quantitative difference between the two oxPCs, it established that their biophysical impacts are not interchangeable and must be considered separately in experimental design.

Membrane Biophysics Supported Lipid Bilayers Atherosclerosis

Oxidized Tail Conformation and CD36 Accessibility: KDdiA-PC vs. PGPC

The accessibility of the oxidized fatty acyl chain to the CD36 binding pocket is a critical determinant of ligand efficacy. Molecular dynamics simulations comparing KDdiA-PC and 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) reveal that the oxidized sn-2 tails of both lipids protrude from the membrane surface and are accessible for scavenger receptor engagement. Notably, despite possessing a shorter oxidized tail (5 carbons vs. 9 carbons in KDdiA-PC's fragmented chain), PGPC's tail extends further from the membrane interface [1]. This counterintuitive finding highlights that the extent of membrane protrusion is not simply a function of chain length but is influenced by the specific chemical structure of the oxidized moiety. This distinction implies that KDdiA-PC and PGPC likely interact with CD36 through different geometric presentations, potentially affecting downstream signaling pathways.

CD36 Ligand Molecular Dynamics Microfluidics

Ultratrace Stoichiometry of LDL Modification by KDdiA-PC vs. Broad oxLDL Heterogeneity

A defining feature of KDdiA-PC is its exceptional potency in conferring CD36 recognition to native LDL particles. Studies demonstrate that the incorporation of only two to three KDdiA-PC molecules per LDL particle is sufficient to enable high-affinity binding to the CD36 scavenger receptor [1]. This ultratrace stoichiometry underscores the compound's role as a critical structural determinant of oxLDL's pro-atherogenic properties, distinguishing it from the bulk heterogeneous mixture of oxidized lipids present in fully modified oxLDL. While other oxPCs (e.g., KOdiA-PC) share a similar stoichiometric requirement , this class-level finding highlights the need for a defined, high-purity ligand like KDdiA-PC to achieve controlled and reproducible LDL modification in vitro.

Lipoprotein Modification Atherogenesis CD36 Binding

Differential Modulation of Lipid Particle Physicochemical Properties by KDdiA-PC vs. KOdiA-PC

Even subtle differences in the oxidized fatty acyl chain structure lead to distinct effects on lipid particle behavior. A comparative study of non-oxidized DMPC particles doped with either KDdiA-PC or KOdiA-PC revealed that the two closely related tOx-PLs exert considerably different effects on particle physicochemical properties. Using fluorescence spectroscopy and native/agarose gel electrophoresis, the study demonstrated that the specific chemical composition of the sn-2 oxidized chain (9-keto-10-dodecendioyl in KDdiA-PC vs. 5-keto-6-octendioyl in KOdiA-PC) uniquely modulates parameters such as particle surface charge, packing, and overall stability [1]. This finding reinforces that KDdiA-PC and KOdiA-PC cannot be used interchangeably in experiments where the biophysical state of the lipid assembly is a variable of interest.

Lipid Particles Physicochemical Properties Fluorescence Spectroscopy

KDdiA-PC Solution: Primary Research and Industrial Application Scenarios


Standardization of CD36 Ligand Binding and Competition Assays

KDdiA-PC's well-characterized and quantifiably higher CD36 affinity (IC50 = 2.0 μM) compared to analogs like KOdiA-PC (IC50 = 3.9 μM) makes it the preferred reference ligand for establishing baseline receptor binding in competitive displacement assays [1]. Researchers can use KDdiA-PC to calibrate and validate high-throughput screens for novel CD36 antagonists or to quantify CD36 expression levels on macrophage and platelet surfaces. Its defined structure ensures assay-to-assay and lot-to-lot consistency, a critical requirement for drug discovery and biomarker validation workflows.

Creation of Defined 'Minimally Modified' LDL Particles for Atherogenesis Studies

The exceptional potency of KDdiA-PC—conferring CD36 recognition to LDL at a stoichiometry of only 2–3 molecules per particle—enables the precise, titratable generation of 'minimally modified' LDL (mmLDL) [2]. This model system is invaluable for dissecting the earliest molecular events in atherogenesis, before the extensive oxidation and aggregation that characterize fully modified oxLDL. Using pure KDdiA-PC solution, investigators can reproducibly create mmLDL to study the initial signaling pathways triggered in endothelial cells and macrophages, separate from the confounding effects of broad oxLDL heterogeneity.

Biophysical Investigations of Oxidized Lipid-Induced Membrane Dysfunction

KDdiA-PC is an essential component for constructing model membranes—such as supported lipid bilayers (SLBs) and liposomes—to study how oxidized phospholipids alter membrane architecture and mechanics. QCM-D and molecular dynamics studies confirm that incorporating KDdiA-PC induces distinct, concentration-dependent changes in bilayer thickness, area-per-lipid, and formation kinetics compared to non-oxidized lipids and even closely related oxPCs [3]. These model systems are used to investigate fundamental mechanisms of membrane disruption relevant to atherosclerosis, ferroptosis, and immune cell activation, providing insights not attainable with heterogeneous oxLDL mixtures.

Reference Standard in Lipidomics and Oxidative Stress Biomarker Discovery

In mass spectrometry-based lipidomics workflows, KDdiA-PC serves as an authenticated reference standard for the identification and relative quantification of specific oxidized phosphatidylcholine species in biological samples [4]. Its availability in high purity (≥95%) and as a stable solution allows for the creation of calibration curves and the validation of analytical methods (e.g., LC-MS/MS) aimed at detecting and monitoring lipid peroxidation products as biomarkers of cardiovascular disease, inflammation, and ferroptosis. This is essential for translating research findings into potential clinical diagnostics.

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